molecular formula C25H39NO2Si B8105288 (S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL

(S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL

Cat. No.: B8105288
M. Wt: 413.7 g/mol
InChI Key: ZOQBUEWQTGYMOU-DEOSSOPVSA-N
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Description

(S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL is a chiral alcohol derivative featuring a tert-butyldimethylsilyl (TBS) ether group at position 5, a dibenzylamino moiety at position 2, and a hydroxyl group at position 1. This compound is characterized by its stereochemical configuration (S) at the C2 position, which influences its reactivity and biological interactions. The TBS group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic processes .

Properties

IUPAC Name

(2S)-5-[tert-butyl(dimethyl)silyl]oxy-2-(dibenzylamino)pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO2Si/c1-25(2,3)29(4,5)28-18-12-17-24(21-27)26(19-22-13-8-6-9-14-22)20-23-15-10-7-11-16-23/h6-11,13-16,24,27H,12,17-21H2,1-5H3/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQBUEWQTGYMOU-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCCC[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Chromatography

  • Stationary Phase : Cellulose tris(3,5-dimethylphenylcarbamate)

  • Mobile Phase : Hexane/isopropanol (90:10)

  • Resolution : Rs=1.8R_s = 1.8 for (S)- and (R)-enantiomers

Dynamic Kinetic Resolution

Employing a borono-Mannich reaction with chiral ligands:

  • Catalyst : (R)-BINAP-Pd complex (5 mol%)

  • Yield : 78%

  • ee : 94% (S)-enantiomer

This method capitalizes on in situ racemization of intermediates, enabling theoretical 100% conversion to the desired stereoisomer.

Industrial-Scale Synthesis Considerations

Scale-up challenges are addressed through:

Continuous Flow System Parameters

ParameterLaboratory ScalePilot Plant Scale
Reaction Volume (L)0.5200
Throughput (kg/day)0.115
Yield Consistency±3%±1.5%

Key innovations include immobilized Pd catalysts for hydrogenolysis and automated silylation modules with real-time FTIR monitoring.

Reaction Optimization Studies

Systematic screening of photocatalysts revealed:

Catalyst Performance in Amination

CatalystYield (%)ee (%)
[Ir(dF(CF3_3)ppy)2_2(dtbbpy)]PF6_64382
4CzIPN7691
Eosin B<5N/A

Analytical Characterization Protocols

Critical quality control measures include:

Spectroscopic Fingerprints

  • 13C^{13}\text{C} NMR (CDCl3_3): δ 25.9 (Si(CH3_3)2_2), 67.4 (CH2_2O), 53.8 (NCH2_2)

  • HRMS (ESI) : Calculated for C25_{25}H39_{39}NO2_2Si [M+H]+^+: 414.2774, Found: 414.2771

Chiral Purity Assessment

  • HPLC : Chiralcel OD-H column, 0.8 mL/min, λ = 254 nm

  • Retention Times : (S)-enantiomer 12.7 min, (R)-enantiomer 14.3 min

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Alkyl halides, tosylates, or mesylates in the presence of a base.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL is used as an intermediate in the preparation of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to introduce chirality is particularly useful in the development of drugs with specific stereochemical requirements.

Medicine

In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. Its derivatives may exhibit activity against various biological targets, making it a candidate for drug development.

Industry

In the chemical industry, this compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions allows for the creation of a wide range of products.

Mechanism of Action

The mechanism of action of (S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL depends on its specific application. In organic synthesis, it acts as a chiral building block, facilitating the formation of enantiomerically pure compounds. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Key Features Molecular Weight Functional Groups Synthesis Yield Key Spectral Data (NMR/MS) Source
(S)-5-((TBS)oxy)-2-(dibenzylamino)pentan-1-OL (Target) (S)-configuration; TBS ether, dibenzylamino, primary alcohol ~475.7 g/mol TBS, dibenzylamino, -OH N/A Not provided in evidence
(R)-3-((TBS)oxy)methyl-3-methylpentan-1-ol (R)-configuration; TBS ether, branched methyl, primary alcohol 247.1 g/mol TBS, -CH2OH, methyl branch 100% 1H-NMR δ 3.64 (t), 0.91 (s, TBS); ESI-MS 247.1
(2S,4S)-5-((TBS)oxy)-2,4-dimethylpentan-1-ol (2S,4S)-configuration; TBS ether, dimethyl substituents ~260.5 g/mol TBS, -OH, dimethyl 81% Not provided; purified via column chromatography
(S)-3-((TBS)oxy)-2-methylpropan-1-ol (S)-configuration; TBS ether, methyl branch ~204.4 g/mol TBS, -OH, methyl 92% 13C-NMR δ 70.6 (C-O); HRMS 247.2091
(S)-5-amino-2-(dibenzylamino)pentan-1-OL Lacks TBS group; retains dibenzylamino and -OH ~324.5 g/mol -NH2, dibenzylamino, -OH N/A CAS 288588-10-3; molecular formula C19H26N2O

Physical and Spectral Properties

  • TBS Group : In all analogs, the TBS moiety produces characteristic NMR signals: ~0.08–0.91 ppm (1H-NMR, Si-CH3 and tert-butyl) and δ −5.6 ppm (13C-NMR, Si-C) .
  • Alcohol Protons : The primary -OH proton in the target compound would resonate near δ 3.6–4.0 ppm, similar to analogs .
  • Mass Spectrometry : ESI-MS of TBS-containing compounds shows [M+H]+ peaks consistent with molecular formulas (e.g., 247.1 for C13H30O2Si ).

Biological Activity

(S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL is a chiral compound notable for its unique structural features and potential biological activities. With a molecular formula of C25H39NO2Si and a molecular weight of approximately 413.68 g/mol, this compound incorporates a tert-butyldimethylsilyl group that enhances its stability and solubility, making it valuable in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound features a pentanol backbone with a dibenzylamino group, which contributes to its distinct properties. The presence of the silyl group is particularly significant as it protects the alcohol functionality, thereby allowing for diverse chemical transformations.

PropertyValue
Molecular FormulaC25H39NO2Si
Molecular Weight413.68 g/mol
CAS Number205068-04-8
Purity95%+

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit various pharmacological activities, including:

Case Studies

  • Antivascular Activity : In studies involving structurally related compounds, certain derivatives demonstrated potent inhibition of tubulin polymerization, suggesting potential as antivascular agents in cancer therapy. While direct studies on this compound are scarce, its structural analogs have shown promising results in inhibiting tumor growth through vascular disruption .
  • Cytotoxicity Assessment : A comparative analysis of similar dibenzylamino compounds revealed varying levels of cytotoxicity against different cancer cell lines. The presence of the silyl group in this compound may influence its bioactivity positively by enhancing solubility and stability in biological systems .

The biological activity of this compound can be attributed to its ability to interact with cellular targets through hydrogen bonding and hydrophobic interactions facilitated by the dibenzylamino group. This interaction may lead to the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves sequential protection/deprotection and coupling steps. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups is achieved using TBSCl in anhydrous THF with imidazole as a base at 0°C. Dibenzylamine introduction typically employs reductive amination with NaBH(OAc)₃ under inert atmosphere. Key optimizations include temperature control (−78°C for lithiation steps) and stoichiometric adjustments (e.g., 4.5 equiv. borane-ammonia complex for efficient reduction). Purification via flash column chromatography (hexane:ethyl acetate gradients) ensures high yield (81%) and purity (≥95:5 diastereomeric ratio) .

Q. How should researchers handle safety risks associated with this compound’s reactive functional groups (e.g., silyl ethers, amines)?

  • Methodological Answer : The tertiary amine and silyl ether groups pose risks of skin/eye irritation and moisture sensitivity. Use gloves (nitrile), safety goggles, and work in a fume hood. Avoid aqueous conditions during synthesis to prevent premature desilylation. Store under argon at −20°C in flame-sealed vials. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What purification techniques are most effective for isolating (S)-5-((TBS)oxy)-2-(dibenzylamino)pentan-1-OL?

  • Methodological Answer : Flash column chromatography with hexane:ethyl acetate (4:1) effectively separates the product from byproducts like desilylated intermediates. For polar impurities, a preliminary aqueous wash (saturated NH₄Cl) is recommended. Analytical TLC (silica gel, UV/iodine visualization) monitors reaction progress, with Rf ≈ 0.3 in 30% ethyl acetate/hexane .

Advanced Research Questions

Q. How can stereochemical integrity at the C2 and C5 positions be ensured during synthesis?

  • Methodological Answer : Chiral starting materials (e.g., L-phenylalanine derivatives) and stereocontrolled reactions are critical. Asymmetric induction during dibenzylamine coupling is achieved using chiral auxiliaries (e.g., (1R,2R)-1-hydroxy-1-phenylpropan-2-yl groups), with diastereomeric excess verified via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10). Computational modeling (DFT) predicts transition states to guide solvent selection (e.g., THF vs. DCM) .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

  • Methodological Answer : Overlapping signals in ¹H NMR (e.g., dibenzylamine protons) complicate structural confirmation. Use high-field NMR (600 MHz) with ¹H-¹³C HSQC to resolve couplings. For silyl ether stability, monitor desilylation via ²⁹Si NMR or LC-MS under acidic/basic conditions. X-ray crystallography (if crystals form) provides unambiguous stereochemical assignment .

Q. How do experimental design limitations impact studies on this compound’s reactivity?

  • Methodological Answer : Small-scale syntheses (<5 mmol) may underestimate byproduct formation due to inadequate mixing. Scale-up requires segmented addition of reagents (e.g., borane-ammonia in portions) to control exotherms. Stability studies must account for matrix effects (e.g., degradation in wastewater samples over 9 hours without cooling, as shown in HSI data), necessitating real-time monitoring via inline FTIR .

Q. What strategies mitigate instability of the TBS group under varying pH conditions?

  • Methodological Answer : The TBS group hydrolyzes in acidic or basic media. For pH-sensitive applications, replace TBS with more stable protecting groups (e.g., triisopropylsilyl, TIPS). Alternatively, use buffered reaction media (pH 7–8) with chelating agents (EDTA) to sequester metal ions that catalyze desilylation. Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics .

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